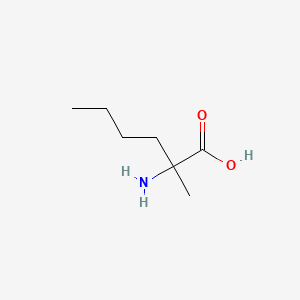
tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Fluorine and Hydroxyl Groups: Fluorination can be done using reagents like Selectfluor, while hydroxylation may involve hydroxylating agents such as m-CPBA.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound to its dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce diverse functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential precursor or active ingredient in pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals.
作用機序
The mechanism of action of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- tert-Butyl 6-fluoro-7-hydroxyisoquinoline-2-carboxylate
- tert-Butyl 6-chloro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-fluoro-7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and hydroxyl group can significantly influence its reactivity and interactions with biological targets.
特性
分子式 |
C14H18FNO3 |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
tert-butyl 6-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
InChIキー |
WPMVZPDBGPRYTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)

![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)

![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)






